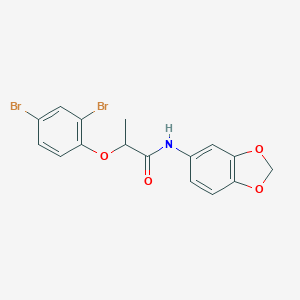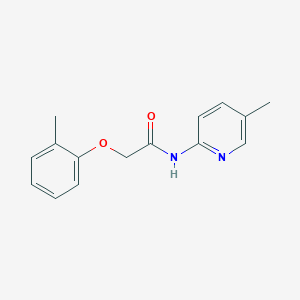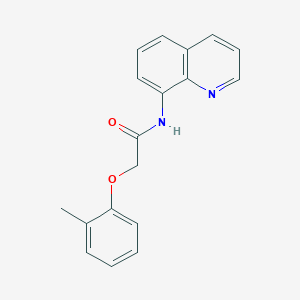
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide, also known as GBX-100, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. GBX-100 is a selective and potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene regulation and cancer development.
Mechanism of Action
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide exerts its anti-cancer effects by selectively inhibiting the binding of BRD4 to acetylated histones, which are involved in the regulation of gene expression. This leads to the downregulation of several oncogenes, including c-Myc and BCL2. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of BRD4, which makes it a valuable tool for studying the role of BRD4 in gene regulation and cancer development. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to be effective in vivo, which makes it a promising candidate for cancer therapy. However, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity profile are not well understood. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide is expensive and difficult to synthesize, which limits its availability for lab experiments.
Future Directions
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. First, more research is needed to understand the long-term effects and toxicity profile of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. Second, the efficacy of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide in combination with other chemotherapeutic agents should be studied further. Third, the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, should be investigated. Fourth, new synthetic methods for N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide should be developed to increase its availability for lab experiments. Finally, the development of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide analogs with improved potency and selectivity for BRD4 should be pursued.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide involves several steps, including the reaction of 2,4-dibromophenol with 1,3-benzodioxole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 2-amino-3-(4-hydroxyphenyl)propanoic acid. The final product is obtained by the reaction of the intermediate with 1,1'-carbonyldiimidazole. The synthesis method has been optimized to achieve high yield and purity of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BRD4 is a promising target for cancer therapy, as it is involved in the regulation of several oncogenes. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and bortezomib.
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide |
|---|---|
Molecular Formula |
C16H13Br2NO4 |
Molecular Weight |
443.09 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C16H13Br2NO4/c1-9(23-13-4-2-10(17)6-12(13)18)16(20)19-11-3-5-14-15(7-11)22-8-21-14/h2-7,9H,8H2,1H3,(H,19,20) |
InChI Key |
FSPDCOMIOHKWMX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
